An In-Depth Technical Guide to 2-Amino-3-(furan-2-yl)propanoic acid: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 2-Amino-3-(furan-2-yl)propanoic acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Nomenclature
The nomenclature surrounding furan-containing amino acids can be ambiguous. The query for "2-(Furan-2-ylamino)propanoic acid" suggests a structure where the furan ring is directly attached to the nitrogen of the amino group. However, this N-aryl amino acid is not widely documented or commercially available. In contrast, the isomeric compound, 2-Amino-3-(furan-2-yl)propanoic acid , is well-characterized and accessible. This guide will focus on this specific isomer, commonly known as 3-(2-Furyl)alanine , providing a comprehensive technical overview of its synthesis, properties, and applications. Its CAS number is 4066-39-1 for the racemic mixture and 110772-46-8 for the (R)-enantiomer.[1][2]
Core Molecular Attributes
2-Amino-3-(furan-2-yl)propanoic acid is a non-proteinogenic amino acid, meaning it is not one of the 22 naturally occurring amino acids coded for in the genome. Its structure incorporates a furan ring, an electron-rich aromatic heterocycle, which imparts unique chemical and biological properties.[3] The furan scaffold is a key feature in numerous pharmacologically active compounds, valued for its ability to engage in various biological interactions.[3]
Physicochemical Properties
The key physicochemical properties of 2-Amino-3-(furan-2-yl)propanoic acid are summarized in the table below. These properties are essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 4066-39-1 | [1] |
| Molecular Formula | C₇H₉NO₃ | [1] |
| Molar Mass | 155.15 g/mol | [1] |
| Melting Point | 260 °C | [1] |
| Boiling Point | 284 °C | [1] |
| Density | 1.290 g/cm³ | [1] |
| Appearance | White crystalline solid | [3] |
| Solubility | Soluble in water and some organic solvents | [3] |
Synthesis and Characterization
The synthesis of 2-Amino-3-(furan-2-yl)propanoic acid typically begins with furan-2-aldehyde (furfural), a readily available platform chemical derived from biomass.[1][4] The general strategy involves the formation of the amino acid backbone from the aldehyde.
Synthetic Workflow
A common synthetic route is a variation of the Strecker synthesis or similar methods that construct an α-amino acid from an aldehyde. The workflow involves the conversion of furfural to an intermediate that can be aminated and hydrolyzed to yield the final product.
Caption: Synthetic workflow for 2-Amino-3-(furan-2-yl)propanoic acid.
Detailed Synthesis Protocol
This protocol is a representative method for the synthesis of racemic 2-Amino-3-(furan-2-yl)propanoic acid.
Step 1: Intermediate Formation
-
In a round-bottom flask, dissolve furan-2-aldehyde in a suitable solvent such as methanol.
-
Add an equimolar amount of an alanine precursor (e.g., N-acetylglycine) and a base catalyst (e.g., sodium acetate).
-
The mixture is refluxed for several hours to form an azlactone intermediate. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Step 2: Hydrolysis
-
Once the intermediate formation is complete, the reaction mixture is cooled.
-
The intermediate is then subjected to hydrolysis using a strong acid (e.g., HCl) or base (e.g., NaOH) to open the ring and form the amino acid.
-
This step is typically carried out at elevated temperatures to ensure complete conversion.
Step 3: Purification
-
The resulting solution is neutralized to precipitate the crude amino acid.
-
The crude product is collected by filtration and washed with cold water.
-
Further purification is achieved by recrystallization from a water/ethanol mixture to yield pure 2-Amino-3-(furan-2-yl)propanoic acid.
Analytical Characterization
Accurate characterization is crucial to confirm the identity and purity of the synthesized compound. The following are standard analytical techniques and expected results.
Workflow for Analytical Characterization
Caption: Analytical workflow for 2-Amino-3-(furan-2-yl)propanoic acid.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the molecular structure.
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¹H NMR (400 MHz, D₂O): The proton NMR spectrum is expected to show signals corresponding to the furan ring protons, the α-proton, and the β-protons of the propanoic acid backbone.[5]
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δ 3.56-3.71 (m, 2H, β-CH₂)
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δ 4.14-4.17 (m, 1H, α-CH)
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δ 6.89 (s, 1H, furan-H)
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δ 7.10 (s, 1H, furan-H)
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δ 8.14 (s, 1H, furan-H)
-
-
¹³C NMR (101 MHz, D₂O): The carbon NMR spectrum will confirm the carbon framework.[5]
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δ 34.1 (β-CH₂)
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δ 56.0 (α-CH)
-
Signals for the furan ring carbons and the carboxyl carbon will also be present in their respective expected regions.
-
2.3.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a related compound, 3-(furan-2-yl)propenoic acid, shows characteristic peaks that would be similar in 2-Amino-3-(furan-2-yl)propanoic acid, with the addition of amine group absorptions.[4]
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~3000 cm⁻¹: O-H stretch of the carboxylic acid.
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~1700 cm⁻¹: C=O stretch of the carboxylic acid.
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~1600 cm⁻¹: N-H bend of the primary amine.
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~1500-1400 cm⁻¹: C=C stretching of the furan ring.
2.3.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 2-Amino-3-(furan-2-yl)propanoic acid (molar mass 155.15 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]+ at m/z 155.[5]
Biological Significance and Applications in Drug Discovery
The unique structure of 2-Amino-3-(furan-2-yl)propanoic acid makes it a valuable building block in medicinal chemistry and drug discovery.
Role as a Non-Proteinogenic Amino Acid
As an unnatural amino acid, 2-Amino-3-(furan-2-yl)propanoic acid can be incorporated into peptides to create novel structures with enhanced properties.[6] This can lead to increased stability against enzymatic degradation, altered conformation, and potentially new biological activities.[6]
Potential as an Antimetabolite
Due to its structural similarity to natural amino acids like phenylalanine, 2-Amino-3-(furan-2-yl)propanoic acid has the potential to act as an antimetabolite.[1][7] Antimetabolites can interfere with metabolic pathways by competitively inhibiting enzymes or by being incorporated into biomolecules, thereby disrupting cellular processes.[7] This mechanism is a cornerstone of many anticancer and antimicrobial therapies.[5][7]
Hypothesized Antimetabolite Mechanism
Caption: Hypothesized antimetabolite mechanism of action.
Intermediate in Pharmaceutical Synthesis
2-Amino-3-(furan-2-yl)propanoic acid is used as a synthetic intermediate in the production of more complex molecules, including alkaloid anticancer drugs.[3] Its furan ring can be a key pharmacophore or a scaffold for further chemical modifications. The broader class of furan-containing compounds has demonstrated a wide range of biological activities, including antimicrobial effects against E. coli and S. aureus.[4][8]
Conclusion and Future Perspectives
2-Amino-3-(furan-2-yl)propanoic acid is a versatile and valuable compound for researchers in chemistry and drug development. Its unique furan-containing structure provides a platform for creating novel peptides and small molecule therapeutics. While its direct biological activity and specific signaling pathway interactions are still areas for further investigation, its potential as an antimetabolite and its utility as a synthetic intermediate are well-established. Future research should focus on elucidating its precise mechanisms of action and exploring its incorporation into a wider range of therapeutic agents.
References
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Antimetabolite - Massive Bio. (2025, November 23). Retrieved February 17, 2026, from [Link]
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2-Amino-3-(furan-2-yl)propanoic acid - ChemBK. (2024, April 9). Retrieved February 17, 2026, from [Link]
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Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. (n.d.). Retrieved February 17, 2026, from [Link]
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2-Amino-3-(furan-2-yl)propanoic acid (4066-39-1) - Chemchart. (n.d.). Retrieved February 17, 2026, from [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. (2022, July 19). Retrieved February 17, 2026, from [Link]
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Furan: A Promising Scaffold for Biological Activity. (2024, January 25). Retrieved February 17, 2026, from [Link]
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Starting 3-(furan-2-yl)propenoic acid derivatives 1a–i used in this study. - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]
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2-Amino-3-(furan-2-yl)propanoic acid - ChemBK. (2024, April 9). Retrieved February 17, 2026, from [Link]
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